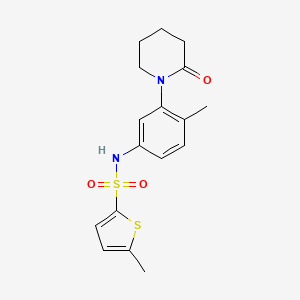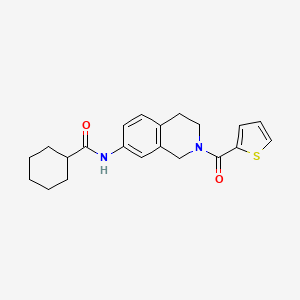![molecular formula C22H17N3O2 B2961928 3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 887889-57-8](/img/structure/B2961928.png)
3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a quinoxaline derivative . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are also used as antibiotics in the market .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . One method involves the hydrazinolysis of the ester derivative with hydrazine hydrate to afford the hydrazide derivative, which then undergoes condensation with aldehyde to give the hydrazone derivative .Molecular Structure Analysis
Quinoxaline derivatives are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific features of the molecular and crystal structures of quinoxaline derivatives have been analyzed by the XRD method .Chemical Reactions Analysis
Quinoxaline derivatives undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions . They also undergo Reduction, Condensation and Cyclization Reactions, and Treatment with Many of Organic Reagents .Aplicaciones Científicas De Investigación
Antibacterial Activities
Quinoxaline derivatives have been synthesized and investigated for their antibacterial activities. For instance, a study explored the design, synthesis, and in vitro antibacterial activities of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives. Among these, some compounds exhibited potent inhibitory activity compared to standard drugs, indicating their potential for further investigation as antibacterial agents (Murthy et al., 2011).
Anticancer Applications
Quinoxaline derivatives have been studied for their potential use in cancer treatment. For example, pharmacokinetics and tissue distribution studies of a novel ALK5 inhibitor, showing significant anti-fibrotic and anti-metastatic effects, suggest its potential as an effective oral anti-fibrotic drug, which could also have implications for cancer therapy (Kim et al., 2008).
Imaging and Diagnostic Applications
The development of novel quinoline-2-carboxamide derivatives labeled with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) represents another application. These studies suggest the compounds' potential for imaging and diagnostic purposes in medical settings (Matarrese et al., 2001).
Material Science Applications
The synthesis and characterization of polyamides containing the quinoxaline moiety have been reported. These polyamides exhibit excellent thermal stability and solubility in polar aprotic solvents, indicating their potential application in the field of material science, especially for the development of high-performance polymers (Patil et al., 2011).
Antimicrobial Activity Enhancement
Another study reports on the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains, showcasing the compound's potential as a basis for developing new antimicrobial agents (Vieira et al., 2014).
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms .
Mode of Action
Some quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase , suggesting that they may interact with these enzymes and inhibit their activity.
Biochemical Pathways
Given the reported activity of similar quinoxaline derivatives against alpha-glucosidase and alpha-amylase , it can be inferred that this compound may affect carbohydrate metabolism pathways.
Result of Action
Based on the reported activity of similar quinoxaline derivatives, it can be inferred that this compound may inhibit the activity of alpha-glucosidase and alpha-amylase enzymes, potentially affecting carbohydrate metabolism .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14-7-6-8-15(13-14)21(26)24-17-10-3-2-9-16(17)20-22(27)25-19-12-5-4-11-18(19)23-20/h2-13H,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANOOWYIWFPNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)

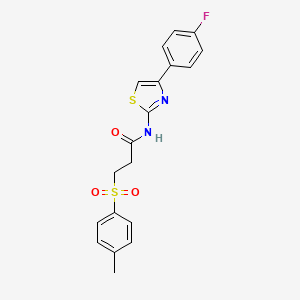
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)

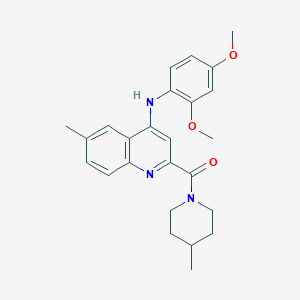
![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)
![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)

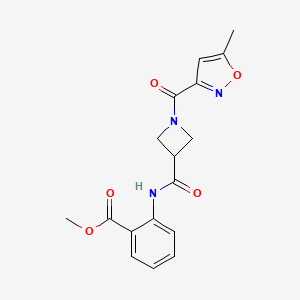
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)
